molecular formula C16H12N4OS B5532141 (3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone CAS No. 5248-70-4

(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone

Cat. No.: B5532141
CAS No.: 5248-70-4
M. Wt: 308.4 g/mol
InChI Key: UPPITRYJLJHVDA-UHFFFAOYSA-N
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Description

(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core with a phenyl group at the 1-position and a pyrazol-1-ylmethanone moiety at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of (3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under specific conditions. The phenyl group is then introduced at the 1-position through electrophilic aromatic substitution reactions. Finally, the pyrazol-1-ylmethanone moiety is attached at the 5-position using condensation reactions with suitable reagents .

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, solvent-free reactions, and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone can be compared with other similar compounds, such as:

    Thienopyrazoles: These compounds share the thieno[2,3-c]pyrazole core but differ in the substituents attached to the core. The presence of different functional groups can significantly alter their chemical and biological properties.

    Phenylpyrazoles: Compounds with a phenyl group attached to a pyrazole ring. These compounds are structurally similar but may have different reactivity and biological activities.

    Pyrazolylmethanones: Compounds with a pyrazolylmethanone moiety.

Properties

IUPAC Name

(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-11-13-10-14(15(21)19-9-5-8-17-19)22-16(13)20(18-11)12-6-3-2-4-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPITRYJLJHVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N3C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350407
Record name (3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5248-70-4
Record name (3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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